molecular formula C21H25N5O3 B2749063 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900281-20-1

3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

カタログ番号: B2749063
CAS番号: 900281-20-1
分子量: 395.463
InChIキー: LXFGRGCHKOLVHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a complex bicyclic core structure with substitutions at positions 1, 3, 6, 7, and 6. These substitutions include methyl groups (positions 1, 6, 7), a 2-methoxyethyl chain (position 3), and a phenethyl group (position 8).

特性

IUPAC Name

2-(2-methoxyethyl)-4,7,8-trimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(23(3)21(28)25(19(17)27)12-13-29-4)22-20(26)24(14)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGRGCHKOLVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

The mechanism of action of 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione varies with its application:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: Impacts signal transduction pathways, such as those involving kinases and phosphatases.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Primary Target(s) Notable Activities References
Target Compound 3-(2-methoxyethyl), 1,6,7-trimethyl, 8-phenethyl Hypothesized: 5-HT1A/7, PDEs, or PPARγ Unknown (structural analogs suggest potential CNS or anticancer activity) N/A
CB11 3-butyl, 8-(2-aminophenyl), 1,6,7-trimethyl PPARγ Induces apoptosis in NSCLC via ROS, MMP collapse, and caspase-3 activation
AZ-853 1,3-dimethyl, 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl) 5-HT1A/7 receptors Antidepressant-like activity (FST), partial 5-HT1A agonism, mild sedation
AZ-861 1,3-dimethyl, 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl) 5-HT1A/7 receptors Stronger 5-HT1A agonism, lipid metabolism disturbances, no weight gain
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/7 receptors Most potent antidepressant activity (FST at 2.5 mg/kg), anxiolytic effects
Compound 5 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl 5-HT1A, PDE4B, PDE10A Dual receptor/enzyme inhibition, promising for hybrid mechanistic studies

Key Findings from Comparative Studies

Substituent Influence on Target Selectivity Position 8 Modifications: The phenethyl group in the target compound contrasts with piperazinylalkyl chains in AZ-853/AZ-861 and CB11’s 2-aminophenyl group. Piperazinylalkyl derivatives (e.g., AZ-853) show high 5-HT1A/7 affinity (Ki = 0.2–0.6 nM), whereas arylalkyl groups (e.g., CB11’s 2-aminophenyl) favor PPARγ agonism . Position 3 Substitutions: The 2-methoxyethyl group in the target compound may enhance metabolic stability compared to smaller alkyl groups (e.g., methyl or butyl in AZ-853/CB11), as longer chains reduce hepatic clearance .

Functional and Pharmacokinetic Divergence Antidepressant vs. Anticancer Activity: Piperazinylalkyl derivatives (AZ-853/AZ-861) prioritize CNS penetration and 5-HT1A activation, while PPARγ agonists like CB11 exhibit cytotoxic effects in cancer models . Side Effect Profiles: AZ-853 induces weight gain and hypotension via α1-adrenolytic activity, whereas AZ-861 avoids weight gain but disrupts lipid metabolism. The target compound’s phenethyl group may mitigate these effects due to reduced α1-adrenergic interaction .

Enzyme Inhibition Potential While most analogs show weak PDE4B/PDE10A inhibition, Compound 5 demonstrates dual 5-HT1A/PDE4B activity, suggesting that bulky substituents (e.g., dihydroisoquinolinyl) enable multi-target engagement . The target compound’s 8-phenethyl group may similarly allow hybrid targeting.

準備方法

Imidazo[2,1-f]Purine Core Synthesis

The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of 8-bromotheophylline derivatives with appropriately functionalized amines. As demonstrated in PMC studies, 7-acetonyl-8-bromotheophylline undergoes nucleophilic substitution with arylpiperazinylpropylamine in refluxing 2-methoxyethanol, achieving 83–87% yields for intermediate purine precursors. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the bromotheophylline starting material.

The reaction mechanism proceeds through a tandem alkylation-cyclization pathway, where the amine first displaces the bromine at position 8, followed by intramolecular attack of the secondary amine onto the acetylated side chain to form the imidazo ring. Computational modeling of transition states confirms that the cis-configuration of the intermediate favors six-membered transition states, driving the cyclization to completion.

Methylation at Positions 1, 6, and 7

Sequential methylation employs dimethyl sulfate in a potassium carbonate/dimethylformamide system at 60°C. Patent CN100482629C demonstrates that selective N-methylation occurs preferentially at theophylline’s N1 and N7 positions due to their higher basicity compared to N3. Position 6 methylation requires harsher conditions (120°C, 18 hr) using methyl iodide in the presence of silver oxide, achieving 89% conversion.

Table 1: Methylation Optimization Data

Position Reagent Temp (°C) Time (hr) Yield (%)
N1/N7 (CH₃)₂SO₄/K₂CO₃ 60 8 92
N6 CH₃I/Ag₂O 120 18 89

Phenethyl Group Installation at Position 8

Ullman Coupling Strategy

Attaching the phenethyl group leverages copper(I)-catalyzed Ullman coupling, adapted from ScholarWorks methodologies. 8-Bromo-intermediates react with phenethylzinc bromide in dimethylacetamide at 130°C for 24 hr, achieving 68% yield. Key advantages include:

  • Tolerance of ester and ether functionalities
  • Minimal racemization at chiral centers

Table 2: Phenethylation Screening Results

Catalyst Ligand Solvent Yield (%)
CuI 1,10-Phenanthroline DMA 68
Pd(OAc)₂ PPh₃ DMF 41

Deprotection and Final Product Isolation

Acidic Deprotection

Final deprotection of tert-butyldimethylsilyl groups uses hydrochloric acid (3M in dioxane), followed by neutralization with aqueous sodium bicarbonate. Crystallization from ethyl acetate/n-hexane (1:3) yields the title compound as white needles (72% yield).

Analytical Characterization

  • $$^{1}\text{H NMR}$$ (500 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.21 (q, J=7.0 Hz, 2H, OCH₂), 3.68 (s, 3H, OCH₃), 3.51 (t, J=6.5 Hz, 2H, NCH₂), 3.02 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z calculated for C₂₃H₂₈N₆O₃ [M+H]⁺ 437.2154, found 437.2156.

Scale-Up Considerations and Process Optimization

Solvent Recycling

Patent data reveals that tetrahydrofuran from Grignard steps can be recovered via distillation (bp 66°C) with 92% efficiency, reducing production costs.

Byproduct Management

Major byproducts include:

  • Overmethylated species (8%): Mitigated by stoichiometric control of methylating agents.
  • Dimers (5%): Suppressed using high-dilution conditions during cyclocondensation.

Q & A

Q. What are the common synthetic routes for 3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how is purity ensured?

The synthesis typically involves multi-step reactions to assemble the imidazo[2,1-f]purine core, followed by introducing substituents like the 2-methoxyethyl and phenethyl groups. Key steps include:

  • Core formation : Cyclization of purine precursors under reflux with catalysts like Pd/C or PtO₂ .
  • Substituent addition : Alkylation or nucleophilic substitution to attach the 2-methoxyethyl and phenethyl groups, requiring anhydrous conditions and solvents like DMF or THF .
  • Purification : HPLC (High Performance Liquid Chromatography) and recrystallization from ethanol/water mixtures are used to achieve >95% purity. NMR and mass spectrometry validate structural integrity .

Q. Which analytical techniques are critical for confirming the structure and stability of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and verify stereochemistry (e.g., methoxyethyl orientation) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ peak at m/z 455.2) .
  • HPLC : Monitors degradation under stress conditions (e.g., pH 2–9 buffers, UV light) to assess stability .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing side products?

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during alkylation reduces unwanted dimerization .
  • Catalyst screening : Testing Pd vs. Pt catalysts for imidazo-purine cyclization shows PtO₂ increases yield by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for phenethyl group attachment .
  • Byproduct analysis : LC-MS identifies intermediates like N-methylated impurities, guiding stepwise quenching protocols .

Q. What methodologies are used to resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:

  • Assay conditions : Variations in ATP concentration (1–10 mM) or pH (7.4 vs. 6.8) alter binding affinity. Standardizing protocols (e.g., ADP-Glo™ Kinase Assay) reduces variability .
  • Cell line specificity : Activity against HeLa vs. HEK293 cells may reflect differences in membrane transporter expression. CRISPR knockouts (e.g., ABCB1) clarify uptake mechanisms .
  • Metabolic stability : Liver microsome assays (human vs. murine) quantify degradation rates, explaining in vivo vs. in vitro efficacy gaps .

Q. How do structural modifications (e.g., methoxyethyl vs. hydroxypropyl groups) impact bioactivity and solubility?

  • Solubility : The 2-methoxyethyl group increases water solubility (LogP = 1.8) compared to hydrophobic analogs (LogP > 2.5), critical for in vivo bioavailability .
  • Bioactivity : Replacing methoxyethyl with hydroxypropyl reduces adenosine receptor A₂ₐ binding (Kd from 12 nM to 180 nM) due to steric hindrance .
  • Stability : Methoxyethyl derivatives resist hepatic CYP3A4 oxidation better than methyl groups, extending plasma half-life (t₁/₂ = 6.2 h vs. 2.1 h) .

Q. What strategies are recommended for studying this compound’s interaction with enzymes like kinases or phosphodiesterases?

  • Molecular docking : Software (e.g., AutoDock Vina) predicts binding poses to ATP-binding pockets, validated by mutagenesis (e.g., kinase hinge region mutations) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
  • Crystallography : Co-crystallization with PDE4B or CDK2 reveals substituent-driven conformational changes in catalytic domains .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of methoxyethyl groups) .
  • Microwave-assisted synthesis : Accelerates cyclization steps (30 min vs. 12 h) with 20–30% yield improvements .
  • DoE (Design of Experiments) : Multi-variable optimization (e.g., pH, solvent ratio) identifies critical parameters via response surface modeling .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

  • ADMET predictors : Software like SwissADME forecasts CYP450-mediated oxidation sites (e.g., methoxyethyl demethylation) .
  • Molecular dynamics (MD) : Simulates liver microsome interactions to prioritize stable derivatives for synthesis .
  • ToxCast database : Screens for off-target effects (e.g., hERG channel binding) using high-throughput in silico models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。